N-(2-chloro-5-fluorophenyl)azetidin-3-amine
CAS No.:
Cat. No.: VC16207946
Molecular Formula: C9H10ClFN2
Molecular Weight: 200.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClFN2 |
|---|---|
| Molecular Weight | 200.64 g/mol |
| IUPAC Name | N-(2-chloro-5-fluorophenyl)azetidin-3-amine |
| Standard InChI | InChI=1S/C9H10ClFN2/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2 |
| Standard InChI Key | QQQCQUWFTLPPBG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)NC2=C(C=CC(=C2)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Properties
N-(2-Chloro-5-fluorophenyl)azetidin-3-amine has the molecular formula C₉H₁₀ClF₂N₂ and a molecular weight of 200.64 g/mol. The azetidine ring introduces strain due to its small cyclic structure, while the 2-chloro-5-fluorophenyl group contributes to its lipophilicity and potential bioactivity. Key structural attributes include:
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Azetidine ring: A saturated four-membered ring with one nitrogen atom.
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Substituents: Chlorine at position 2 and fluorine at position 5 on the phenyl ring, creating a meta-halogenation pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClF₂N₂ |
| Molecular Weight | 200.64 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | N-(2-Chloro-5-fluorophenyl)azetidin-3-amine |
Synthesis and Structural Elucidation
Synthetic Routes
While explicit protocols for N-(2-chloro-5-fluorophenyl)azetidin-3-amine are scarce, azetidines are typically synthesized via intramolecular aminolysis of epoxides or ring-closing metathesis . For example:
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Epoxide aminolysis: Catalyzed by lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), epoxides react with amines to form azetidines.
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Schiff base cyclization: Imine intermediates derived from aryl aldehydes and amines undergo cyclization with chloroacetyl chloride to yield azetidinones, which can be reduced to azetidines .
Spectroscopic Characterization
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IR spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C–Cl stretches (~750 cm⁻¹), and C–F stretches (~1250 cm⁻¹) .
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¹H NMR: Signals for the azetidine ring protons (δ 3.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) would dominate .
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| 3-Chloro-azetidinone | 100 | 125 |
| Fluoro-substituted | 175 | 200 |
Anticancer Prospects
Azetidine-containing analogs of TZT-1027 (a dolastatin derivative) demonstrate antiproliferative effects by disrupting microtubule dynamics. The electron-withdrawing chloro and fluoro groups in N-(2-chloro-5-fluorophenyl)azetidin-3-amine could enhance cellular uptake and target affinity .
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of Halogen Substituents
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Chlorine: Increases lipophilicity and stabilizes interactions with hydrophobic enzyme pockets .
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Fluorine: Enhances metabolic stability and modulates electronic effects via strong C–F bonding .
Azetidine Ring Dynamics
The strained azetidine ring may act as a conformational restraint, improving binding specificity to biological targets like histamine H₃ receptors or viral polymerases .
Future Directions and Research Gaps
Priority Research Areas
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Synthetic optimization: Develop scalable methods for N-(2-chloro-5-fluorophenyl)azetidin-3-amine using flow chemistry or enzymatic catalysis .
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Biological screening: Evaluate cytotoxicity, pharmacokinetics, and target engagement in in vitro and in vivo models .
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SAR studies: Explore substitutions at the azetidine nitrogen or phenyl ring to optimize potency and selectivity .
Challenges
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